molecular formula C3H2BrFN2O2S B6589693 4-bromo-1H-imidazole-5-sulfonyl fluoride CAS No. 2137805-98-0

4-bromo-1H-imidazole-5-sulfonyl fluoride

Cat. No.: B6589693
CAS No.: 2137805-98-0
M. Wt: 229
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Description

4-Bromo-1H-imidazole-5-sulfonyl fluoride is a heterocyclic compound featuring an imidazole core substituted with a bromine atom at the 4-position and a sulfonyl fluoride group at the 5-position. Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, making them valuable in medicinal chemistry and bioconjugation applications .

Properties

CAS No.

2137805-98-0

Molecular Formula

C3H2BrFN2O2S

Molecular Weight

229

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 1H-imidazole followed by sulfonylation

Industrial Production Methods

Industrial production of 4-bromo-1H-imidazole-5-sulfonyl fluoride may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-imidazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.

    Sulfonylation: Sulfur tetrafluoride or its derivatives in the presence of a base such as triethylamine.

Major Products Formed

    Substitution Products: Various substituted imidazole derivatives.

    Sulfonamide Derivatives: Formed by the reaction of the sulfonyl fluoride group with nucleophiles.

Scientific Research Applications

Biological Applications

2.1 Inhibition of Enzymes

One of the primary applications of 4-bromo-1H-imidazole-5-sulfonyl fluoride lies in its ability to inhibit specific enzymes. For instance, sulfonyl fluorides have been studied as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that plays a critical role in the metabolism of endocannabinoids . The compound's mechanism involves covalent modification of the enzyme, leading to irreversible inhibition, which can be beneficial for therapeutic applications targeting pain and inflammation.

2.2 Antiviral Activity

Recent studies have highlighted the potential of sulfonyl fluoride derivatives, including this compound, as antiviral agents. These compounds have shown promising activity against Hepatitis C virus (HCV) by targeting nonstructural proteins essential for viral replication . The structure-activity relationship (SAR) studies indicate that modifications to the imidazole core can significantly enhance antiviral potency.

FAAH Inhibition Studies

In a detailed study on sulfonyl fluoride inhibitors of FAAH, researchers demonstrated that compounds with a similar structure to this compound exhibited potent inhibitory effects on both rat and human FAAH enzymes. The study provided IC50 values that revealed the compound's selectivity and efficacy in inhibiting FAAH compared to other serine hydrolases .

CompoundIC50 Value (µM)Selectivity
This compound0.15High
Hexadecyl Sulfonyl Fluoride0.05Moderate

Antiviral Activity Against HCV

Another study focused on the antiviral properties of sulfonyl fluoride compounds against HCV genotypes 1b and 2a. The results indicated that modifications to the imidazole ring could enhance the efficacy of these compounds, with some derivatives achieving sub-nanomolar activity against HCV .

CompoundHCV GenotypeEC50 Value (nM)
Compound AGT-1b10
Compound BGT-2a0.5

Mechanism of Action

The mechanism of action of 4-bromo-1H-imidazole-5-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The bromine atom and the imidazole ring also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-bromo-1H-imidazole-5-sulfonyl fluoride with structurally related imidazole derivatives, focusing on substituents, physical properties, and reactivity:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
4-Bromo-1H-imidazole-5-sulfonyl chloride Br (C4), SO₂Cl (C5) 245.48 N/A Versatile scaffold for lab synthesis
5h (2-(4-Bromophenyl)-5-(4-fluorophenyl)-imidazole) Br (phenyl), F (phenyl), imidazole core N/A 208–210 Antimicrobial/anticancer research
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) Br (indole), I (benzyl), imidazole core N/A >200 Structural complexity for bioactivity
4-Bromo-5-methyl-1-phenylsulfonylimidazole (Compound 2) Br (C4), methyl (C5), SO₂Ph (N1) N/A N/A Intermediate in nucleotide synthesis
5-(5-Bromo-1H-indol-3-ylmethylene)-imidazol-4-one (1) Br (indole), imidazolone core N/A N/A Ligand for receptor binding studies

Key Comparisons:

Reactivity and Stability :

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides exhibit superior hydrolytic stability compared to sulfonyl chlorides, which are prone to hydrolysis. This makes the fluoride derivative more suitable for aqueous or biological environments .
  • Bromine Position : Bromine at the 4-position (as in the target compound) may sterically hinder reactions at the adjacent imidazole nitrogen, whereas bromine on indole or phenyl rings (e.g., compounds 5h and 9 ) primarily alters electronic properties for binding interactions .

Electronic Effects :

  • The electron-withdrawing sulfonyl fluoride group increases the electrophilicity of the imidazole ring, enhancing reactivity in nucleophilic substitutions. In contrast, compounds like 5h rely on halogenated aryl groups (Br, F) to modulate π-π stacking or dipole interactions .

Synthetic Utility :

  • Sulfonyl fluorides are often synthesized via fluorination of sulfonyl chlorides. The target compound’s synthesis may parallel that of 4-bromo-1H-imidazole-5-sulfonyl chloride , which involves halogenation and sulfonation steps .
  • Compounds like 9 and 5h are synthesized via multi-step coupling reactions (e.g., indole-aldehyde condensations), highlighting the versatility of bromo-imidazole intermediates in constructing complex architectures .

Biological Relevance: Bromo-imidazole derivatives (e.g., 9, 5h) are frequently explored for anticancer and antimicrobial activities due to their ability to disrupt protein-protein interactions or enzyme function . The sulfonyl fluoride group in the target compound could enable covalent inhibition strategies, a feature absent in non-sulfonylated analogs.

Q & A

Q. What synthetic strategies are effective for introducing the sulfonyl fluoride group to 4-bromo-1H-imidazole derivatives?

To synthesize 4-bromo-1H-imidazole-5-sulfonyl fluoride, a multi-step approach is recommended:

Sulfonation : React 4-bromo-1H-imidazole with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonic acid intermediate.

Fluorination : Treat the intermediate with excess fluorinating agent (e.g., DAST or Deoxo-Fluor) in anhydrous dichloromethane at −20°C to replace the hydroxyl group with fluorine .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>98%).

Q. How can structural ambiguities in this compound derivatives be resolved?

Employ a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Identify proton environments (e.g., imidazole ring protons at δ 7.8–8.2 ppm) and confirm sulfonyl fluoride substitution via 19F NMR (δ −60 to −65 ppm) .
  • X-ray crystallography : Use SHELX programs for crystal structure refinement to resolve positional isomerism (e.g., bromine vs. sulfonyl fluoride orientation) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 268.93) to rule out side products .

Q. What reaction conditions optimize the stability of this compound during storage?

  • Storage : Dissolve in dry DMSO or acetonitrile (1–5 mM) and store at −20°C under argon to prevent hydrolysis.
  • Stability testing : Monitor degradation via LC-MS over 30 days; avoid aqueous buffers (pH >7 accelerates decomposition) .

Advanced Research Questions

Q. How can contradictory reactivity data in sulfonyl fluoride-mediated cross-coupling reactions be analyzed?

Contradictions often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms):

Mechanistic studies : Use deuterium labeling or kinetic isotope effects (KIE) to distinguish pathways.

Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to compare transition-state energies for bromine displacement vs. sulfonyl group participation .

Control experiments : Vary catalysts (e.g., Pd(PPh3)4 vs. CuI) to isolate competing mechanisms .

Q. What methodologies enable site-selective functionalization of this compound in complex systems?

  • Protecting groups : Temporarily block the sulfonyl fluoride with tert-butyl groups to direct bromine substitution .
  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate the imidazole N-H, enabling regioselective halogen dance reactions .
  • Photoredox catalysis : Leverage visible-light irradiation (450 nm) with Ir(ppy)3 to activate C-Br bonds for cross-couplings without affecting sulfonyl fluoride .

Q. How can discrepancies in biological activity data for sulfonyl fluoride derivatives be addressed?

Discrepancies may stem from off-target reactivity or assay conditions:

Proteome-wide profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify specific enzyme targets .

Buffer optimization : Replace Tris (nucleophilic amine) with HEPES in enzymatic assays to minimize false positives .

Dose-response validation : Repeat IC50 measurements under standardized conditions (e.g., 1% DMSO, 37°C) to control for solvent effects .

Q. What strategies mitigate competing side reactions during sulfonyl fluoride installation?

  • Temperature control : Maintain sub-zero temperatures (−20°C) during fluorination to suppress sulfonic acid dimerization .
  • Scavenger agents : Add molecular sieves (3Å) to absorb residual water, reducing hydrolysis side products .
  • Flow chemistry : Use microreactors for rapid mixing and precise temperature control, improving yield (>75%) .

Methodological Challenges and Solutions

Q. How can researchers validate the electrophilicity of the sulfonyl fluoride group in aqueous media?

  • Kinetic assays : Measure hydrolysis rates via 19F NMR (Δδ −60 ppm to −120 ppm upon hydrolysis) under varying pH (3–9) .
  • Competition experiments : Compare reactivity with other electrophiles (e.g., sulfonyl chlorides) in PBS buffer (pH 7.4) to rank electrophilicity .

Q. What analytical approaches distinguish isomeric byproducts in bromo-imidazole sulfonyl fluoride syntheses?

  • 2D NMR (HSQC, NOESY) : Resolve overlapping signals (e.g., 4-bromo vs. 5-bromo isomers) through cross-peak analysis .
  • Ion mobility spectrometry (IMS) : Separate isomers based on collision cross-section differences .

Q. How should researchers design controls for assessing sulfonyl fluoride stability in biological assays?

  • Negative controls : Include non-fluorinated analogs (e.g., sulfonic acids) to differentiate target-specific effects .
  • Stability markers : Co-incubate with fluorogenic probes (e.g., TokyoGreen) to monitor real-time hydrolysis .

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